Bicyclo[3.1.0]hexan-1-amine
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Overview
Description
Bicyclo[3.1.0]hexan-1-amine: is a bicyclic amine compound characterized by a unique structure consisting of a six-membered ring fused to a three-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexan-1-amine can be achieved through various methods. One notable method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the (3 + 2) annulation method mentioned above suggests potential for industrial application, especially with the use of photoredox catalysts and efficient synthesis of reaction partners .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted bicyclo[3.1.0]hexan-1-amines, oxides, and reduced amine derivatives .
Scientific Research Applications
Bicyclo[3.1.0]hexan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of bicyclo[3.1.0]hexan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows for tight binding to target proteins, enhancing selectivity and reducing off-target effects . This property makes it a valuable scaffold in drug design, particularly for targeting G-protein coupled receptors and other protein targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring fusion pattern.
Bicyclo[3.1.1]heptane: A larger bicyclic compound with an additional carbon atom in the ring system.
Cyclohexane: A monocyclic compound with a similar carbon framework but lacking the additional ring strain.
Uniqueness
Bicyclo[3.1.0]hexan-1-amine is unique due to its high ring strain and rigid structure, which confer distinct chemical reactivity and biological activity compared to other bicyclic and monocyclic compounds . Its ability to form tight binding interactions with target proteins makes it particularly valuable in medicinal chemistry .
Biological Activity
Bicyclo[3.1.0]hexan-1-amine is a bicyclic compound characterized by a unique structural configuration that imparts distinct chemical and biological properties. This compound has garnered attention in scientific research for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound features a rigid bicyclic framework that contributes to its high ring strain and reactivity. The amine group attached to the bicyclic structure allows for various chemical modifications, enhancing its utility in synthetic organic chemistry and biological applications.
Key Structural Features
- Bicyclic Framework : Provides structural rigidity.
- Amine Group : Facilitates interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. Its rigid structure enables effective binding to these targets, thereby modulating various biological pathways.
Interaction with Receptors
Research indicates that derivatives of this compound can act as ligands for adenosine receptors, particularly the A3 receptor, which is implicated in inflammation and cancer treatment. A notable study demonstrated that a derivative exhibited a Ki value of 0.38 μM for the A3 receptor, indicating moderate affinity and selectivity .
Anticancer Properties
This compound derivatives have been evaluated for their anticancer activity. In one study, specific compounds demonstrated significant inhibition of cancer cell proliferation, suggesting potential as therapeutic agents against various malignancies .
Antimicrobial Activity
The compound's derivatives have also been investigated for antimicrobial properties, showing effectiveness against certain bacterial strains. This activity is thought to stem from the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes .
Study 1: Adenosine A3 Receptor Ligands
A series of bicyclo[3.1.0]hexane-based nucleosides were synthesized and tested for their binding affinities to adenosine receptors. The most potent derivative displayed a Ki value of 0.38 μM at the A3 receptor, highlighting the compound's potential in therapeutic applications targeting inflammation and cancer .
Study 2: Influenza Neuraminidase Inhibition
Research on bicyclo[3.1.0]hexane derivatives revealed their potential as inhibitors of influenza A neuraminidase, with low micromolar inhibition observed against both group-1 (H5N1) and group-2 (H9N2) subtypes . This suggests that the compound may serve as a scaffold for developing antiviral agents.
Summary of Biological Activities
Properties
Molecular Formula |
C6H11N |
---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
bicyclo[3.1.0]hexan-1-amine |
InChI |
InChI=1S/C6H11N/c7-6-3-1-2-5(6)4-6/h5H,1-4,7H2 |
InChI Key |
RIVBTTWKPMJRMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2(C1)N |
Origin of Product |
United States |
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